hidrocloruro de procaterol

Descripción general

Descripción

Procaterol hydrochloride is a long-acting beta-2 adrenergic receptor agonist. It is a potent bronchodilator used primarily for the treatment of asthma and chronic obstructive pulmonary disease (COPD). This compound can be administered orally or by aerosol inhalation .

Aplicaciones Científicas De Investigación

Procaterol hydrochloride is extensively used in scientific research, particularly in the fields of chemistry, biology, medicine, and industry. It is used to study the effects of beta-2 adrenergic receptor agonists on bronchial smooth muscle relaxation and bronchodilation. Additionally, it is employed in research related to asthma and COPD treatments .

Mecanismo De Acción

Target of Action

Procaterol hydrochloride primarily targets the beta-2 adrenergic receptor . This receptor is a part of the sympathetic nervous system and plays a crucial role in the relaxation of bronchial smooth muscle .

Mode of Action

Procaterol, as a beta-2 adrenergic receptor agonist, binds to these receptors and stimulates them . This stimulation causes the relaxation of bronchial smooth muscle, leading to bronchodilation and increased bronchial airflow . This interaction and the resulting changes help in the management of conditions like asthma and chronic obstructive pulmonary disease (COPD) .

Biochemical Pathways

The activation of the beta-2 adrenergic receptor by procaterol triggers a cascade of biochemical reactions. It leads to the activation of adenylate cyclase, an enzyme that catalyzes the conversion of ATP to cyclic AMP. The increase in cyclic AMP levels results in the relaxation of bronchial smooth muscle and inhibition of release of mediators of immediate hypersensitivity from cells, especially from mast cells .

Pharmacokinetics

Procaterol is rapidly absorbed after oral administration . The mean peak plasma concentration (Cmax) is reached approximately 1.6 hours after tablet administration . The mean renal clearance is 163 mL/min, accounting for approximately one-sixth of the mean apparent oral plasma clearance (988 mL/min) . The mean apparent elimination half-life of procaterol is about 4.2 hours . Hepatic metabolism is the primary mechanism for the elimination of procaterol from the body, and first-pass metabolism may limit systemic bioavailability .

Result of Action

The primary result of procaterol’s action is the relaxation of bronchial smooth muscle, leading to bronchodilation . This increases bronchial airflow, thereby alleviating symptoms of respiratory conditions like asthma and COPD .

Action Environment

The efficacy of procaterol can be influenced by environmental factors. For instance, the drug is readily oxidized in the presence of moisture and air, making it unsuitable for therapeutic use by inhalation . Therefore, it is typically administered orally or by aerosol inhalation . Furthermore, the onset of action can be delayed when administered with food .

Análisis Bioquímico

Biochemical Properties

Procaterol hydrochloride acts as an agonist at the beta-2 adrenergic receptor . This receptor is a protein that interacts with epinephrine, a hormone and neurotransmitter, to mediate smooth muscle relaxation and bronchodilation .

Cellular Effects

Procaterol hydrochloride influences cell function by causing relaxation of bronchial smooth muscle, leading to bronchodilation and increased bronchial airflow . This effect is particularly beneficial in conditions like asthma and COPD, where airway constriction is a major problem .

Molecular Mechanism

The molecular mechanism of action of Procaterol hydrochloride involves its binding to the beta-2 adrenergic receptor . This binding stimulates the receptor, leading to a cascade of events that ultimately result in the relaxation of bronchial smooth muscle .

Temporal Effects in Laboratory Settings

In laboratory settings, Procaterol hydrochloride has been observed to have a rapid onset of action . The drug is rapidly absorbed after oral administration, with a mean time to maximum concentration (tmax) of 1.6 hours .

Metabolic Pathways

The primary mechanism for elimination of Procaterol hydrochloride from the body is hepatic metabolism . This suggests that the drug is likely involved in metabolic pathways in the liver .

Subcellular Localization

As a beta-2 adrenergic receptor agonist, Procaterol hydrochloride is likely to be localized at the cell surface where these receptors are found. Once bound to the receptor, it triggers a signal transduction pathway inside the cell, leading to its therapeutic effects .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of procaterol hydrochloride hemihydrate involves the acylation of 8-hydroxycarbostyril with 2-bromobutyric acid chloride at the fifth position of the quinoline system. This reaction forms an aminoketone, which is then reduced by sodium borohydride to yield procaterol .

Industrial Production Methods

The industrial production of procaterol hydrochloride hemihydrate involves a stable and feasible preparation method that ensures the product’s stability and ease of production. The process includes the preparation of a solution for inhalation, which is advantageous for its simplicity and convenience .

Análisis De Reacciones Químicas

Types of Reactions

Procaterol hydrochloride undergoes various chemical reactions, including oxidation, reduction, and substitution.

Common Reagents and Conditions

Reduction: Sodium borohydride is commonly used in the reduction process during its synthesis.

Substitution: The acylation reaction involves 2-bromobutyric acid chloride.

Major Products Formed

The major product formed from these reactions is procaterol, which is then converted to its hydrochloride hemihydrate form for medical use .

Comparación Con Compuestos Similares

Procaterol hydrochloride is similar to other beta-2 adrenergic receptor agonists such as salbutamol (albuterol), pirbuterol, and salmeterol. procaterol exhibits a more prolonged action compared to salbutamol and pirbuterol, making it more suitable for long-term management of asthma and COPD .

List of Similar Compounds

- Salbutamol (Albuterol)

- Pirbuterol

- Salmeterol

- Formoterol

- Clenbuterol

Procaterol hydrochloride’s unique combination of potency and prolonged action distinguishes it from other similar compounds, making it a valuable option in the treatment of respiratory conditions.

Propiedades

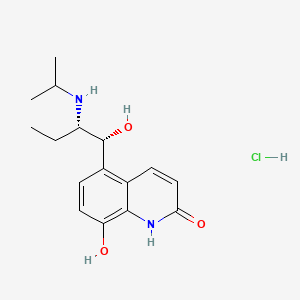

Número CAS |

62929-91-3 |

|---|---|

Fórmula molecular |

C16H23ClN2O3 |

Peso molecular |

326.82 g/mol |

Nombre IUPAC |

8-hydroxy-5-[(1S,2R)-1-hydroxy-2-(propan-2-ylamino)butyl]-1H-quinolin-2-one;hydrochloride |

InChI |

InChI=1S/C16H22N2O3.ClH/c1-4-12(17-9(2)3)16(21)11-5-7-13(19)15-10(11)6-8-14(20)18-15;/h5-9,12,16-17,19,21H,4H2,1-3H3,(H,18,20);1H/t12-,16+;/m1./s1 |

Clave InChI |

AEQDBKHAAWUCMT-KKJWGQAZSA-N |

SMILES |

CCC(C(C1=C2C=CC(=O)NC2=C(C=C1)O)O)NC(C)C.Cl |

SMILES isomérico |

CC[C@H]([C@H](C1=C2C=CC(=O)NC2=C(C=C1)O)O)NC(C)C.Cl |

SMILES canónico |

CCC(C(C1=C2C=CC(=O)NC2=C(C=C1)O)O)NC(C)C.Cl |

Apariencia |

Solid powder |

Key on ui other cas no. |

62929-91-3 |

Pictogramas |

Health Hazard |

Pureza |

>98% (or refer to the Certificate of Analysis) |

Números CAS relacionados |

72332-33-3 (Parent) |

Vida útil |

>2 years if stored properly |

Solubilidad |

Soluble in DMSO, not in water |

Almacenamiento |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Sinónimos |

(R*,S*)-(+-)-8-Hydroxy-5-(1-hydroxy-2-((1-methylethyl)amino)butyl)-2(1H)-quinolinone CI 888 CI-888 CI888 Hydrochloride, Procaterol Monohydrochloride, Procaterol OPC 2009 OPC-2009 OPC2009 Pro Air Pro-Air ProAir Procaterol Procaterol Hydrochloride Procaterol Monohydrochloride Procaterol Monohydrochloride, (R*,R*)-(+)-Isomer Procaterol Monohydrochloride, (R*,R*)-(+-)-Isomer Procaterol Monohydrochloride, (R*,R*)-(-)-Isomer Procaterol Monohydrochloride, (R*,S*)-(+)-Isomer Procaterol Monohydrochloride, (R*,S*)-(-)-Isomer Procaterol, (R*,R*)-(+-)-Isomer Procaterol, (R*,S*)-(-)-Isome |

Origen del producto |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.